ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate
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Overview
Description
Ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound that features both nitro and purine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate typically involves the esterification of 3,5-dinitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3,5-dinitrobenzoate is then reacted with 6-mercaptopurine under specific conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoic acid.
Scientific Research Applications
Ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the purine moiety can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Lacks the purine moiety, making it less versatile in biological applications.
6-Mercaptopurine: Contains the purine moiety but lacks the nitro groups, limiting its redox activity.
Ethyl 4-(7H-purin-6-ylsulfanyl)benzoate: Similar structure but without the nitro groups, affecting its chemical reactivity.
Uniqueness
Ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is unique due to the combination of nitro and purine groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59921-64-1 |
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Molecular Formula |
C14H10N6O6S |
Molecular Weight |
390.33 g/mol |
IUPAC Name |
ethyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C14H10N6O6S/c1-2-26-14(21)7-3-8(19(22)23)11(9(4-7)20(24)25)27-13-10-12(16-5-15-10)17-6-18-13/h3-6H,2H2,1H3,(H,15,16,17,18) |
InChI Key |
WTXYVXWWBVDERD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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